molecular formula C19H29N3O B11451798 2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}propanamide

2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}propanamide

Cat. No.: B11451798
M. Wt: 315.5 g/mol
InChI Key: WEIAJSSTMHJTLE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is a complex organic compound with a unique structure that includes a benzodiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide typically involves multiple steps, including the formation of the benzodiazole ring and the subsequent attachment of the propanamide group. One common method involves the reaction of 2-methylpropylamine with a suitable benzodiazole precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}propanamide is unique due to the presence of both the benzodiazole ring and the propanamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2,2-dimethyl-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-14(2)13-22-16-10-7-6-9-15(16)21-17(22)11-8-12-20-18(23)19(3,4)5/h6-7,9-10,14H,8,11-13H2,1-5H3,(H,20,23)

InChI Key

WEIAJSSTMHJTLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)(C)C

Origin of Product

United States

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